molecular formula C8H9BO3 B15052737 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL

4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL

Cat. No.: B15052737
M. Wt: 163.97 g/mol
InChI Key: FSWLFBGABXHATC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the formation of the oxaborole ring through a series of organic reactions. One common method includes the reaction of a boronic acid derivative with a suitable diol under acidic conditions to form the oxaborole ring. The hydroxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxaborole ring and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the oxidation state of the boron atom or other functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL exerts its effects involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific functional groups and the resulting chemical properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-4-yl)methanol

InChI

InChI=1S/C8H9BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,10-11H,4-5H2

InChI Key

FSWLFBGABXHATC-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)CO)O

Origin of Product

United States

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